molecular formula C15H14ClN3O5 B2411038 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride CAS No. 463933-66-6

2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride

Cat. No.: B2411038
CAS No.: 463933-66-6
M. Wt: 351.74
InChI Key: LIRGFEAXRFCLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is a chemical compound that combines the nicotinamide moiety with a nitrobenzoate ester

Scientific Research Applications

2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use. If it’s intended for biological applications, the nicotinamide group might play a role, given that nicotinamide is involved in many biological processes as a component of NAD and NADP, two coenzymes essential for cellular metabolism .

Safety and Hazards

As with any chemical compound, handling “2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride” would require proper safety measures. It’s important to use personal protective equipment and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride typically involves the esterification of 4-nitrobenzoic acid with 2-(Nicotinamido)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Pd/C catalyst, hydrogen gas, ethanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 2-(Nicotinamido)ethyl 4-aminobenzoate.

    Hydrolysis: 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Similar ester structure but lacks the nicotinamide moiety.

    2-(Nicotinamido)ethyl benzoate: Similar structure but lacks the nitro group.

    4-Nitrobenzamide: Contains the nitro group but lacks the ester linkage.

Uniqueness

2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is unique due to the presence of both the nitro and nicotinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 4-nitrobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5.ClH/c19-14(12-2-1-7-16-10-12)17-8-9-23-15(20)11-3-5-13(6-4-11)18(21)22;/h1-7,10H,8-9H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRGFEAXRFCLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.